N6-Cyclopentyl-9-methyladenine, also known as N-0840, is a selective antagonist of the A1 adenosine receptor. This compound has garnered interest due to its significant pharmacological properties, particularly its ability to modulate adenosine receptor activity. The compound exhibits a high affinity for A1 receptors while showing considerably lower affinity for A2 receptors, making it a valuable tool in biochemical research and potential therapeutic applications.
N6-Cyclopentyl-9-methyladenine can be synthesized from 6-chloropurine through various chemical reactions, highlighting its relevance in medicinal chemistry and pharmacology. This compound is commercially available from several chemical suppliers and has been extensively studied in both in vitro and in vivo settings.
N6-Cyclopentyl-9-methyladenine belongs to the class of purine derivatives, specifically modified adenines. Its classification as an A1 adenosine receptor antagonist places it within a broader category of compounds that interact with adenosine receptors, which are critical in various physiological processes.
The synthesis of N6-Cyclopentyl-9-methyladenine typically involves the following steps:
The reaction conditions often require organic solvents and specific catalysts to enhance the efficiency of substitution and methylation reactions. For industrial production, parameters such as temperature, pressure, and reactant concentrations are optimized to maximize yield and purity. Purification techniques like crystallization and chromatography are employed to obtain high-purity N6-Cyclopentyl-9-methyladenine suitable for research applications .
N6-Cyclopentyl-9-methyladenine features a purine base structure with specific modifications at the N6 and N9 positions:
This structural configuration significantly influences its binding affinity and selectivity for adenosine receptors.
The molecular formula for N6-Cyclopentyl-9-methyladenine is C13H17N5O, with a molecular weight of approximately 245.31 g/mol. Its structural characteristics contribute to its pharmacological profile, particularly its interaction with A1 receptors .
N6-Cyclopentyl-9-methyladenine undergoes several key interactions:
In pharmacological studies, N6-Cyclopentyl-9-methyladenine has been shown to competitively antagonize various receptor-mediated effects in different tissues, such as cardiac tissues where it counteracts negative inotropic and chronotropic responses induced by adenosine .
The mechanism of action for N6-Cyclopentyl-9-methyladenine involves:
Pharmacological studies indicate that N6-Cyclopentyl-9-methyladenine exhibits a high selectivity ratio (greater than 33-fold) for A1 over A2 receptors, underscoring its potential for targeted therapeutic applications .
N6-Cyclopentyl-9-methyladenine is typically presented as a white to off-white solid. Its melting point and solubility characteristics are relevant for formulation in pharmaceutical applications.
The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain its integrity over time. Its solubility profile varies depending on the solvent used, which is critical for its application in biological assays .
N6-Cyclopentyl-9-methyladenine has several important applications in scientific research:
N6-Cyclopentyl-9-methyladenine (systematic IUPAC name: N-cyclopentyl-9-methylpurin-6-amine) is a synthetic purine derivative characterized by specific modifications to the adenine scaffold. Its molecular formula is C₁₁H₁₅N₅, with a molecular weight of 217.27 g/mol [4] [5]. The compound features two critical structural alterations:
The SMILES notation (CN1C=NC2=C(N=CN=C21)NC3CCCC3
) and InChIKey (LZMRVYPPUVMKOI-UHFFFAOYSA-N
) provide unambiguous representations of its connectivity and stereochemistry [4] [7]. As a non-ribose-containing ligand, it lacks chiral centers, distinguishing it from nucleoside-based analogs like CPA (N⁶-cyclopentyladenosine).
Table 1: Chemical Identifiers of N6-Cyclopentyl-9-methyladenine
Property | Value |
---|---|
CAS Registry Number | 109292-91-3 |
Molecular Formula | C₁₁H₁₅N₅ |
Molecular Weight | 217.27 g/mol |
IUPAC Name | N-cyclopentyl-9-methylpurin-6-amine |
Synonyms | N-0840, Lopac-N-154, CHEMBL48278 |
SMILES | CN1C=NC2=C(N=CN=C21)NC3CCCC3 |
InChIKey | LZMRVYPPUVMKOI-UHFFFAOYSA-N |
N6-Cyclopentyl-9-methyladenine exhibits moderate lipophilicity with a calculated partition coefficient (log P) of approximately 1.9, indicating balanced hydrophobicity suitable for membrane permeability [4] [7]. Key physicochemical characteristics include:
No explicit stability studies (e.g., thermal degradation, pH sensitivity) are reported in the literature, but its widespread use in receptor-binding assays implies experimental robustness [6] [8].
Table 2: Physicochemical Profile
Property | Value |
---|---|
Log P (XLogP) | 1.9 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 2 |
Water Solubility | Insoluble |
Solubility in DMSO | Soluble |
Solubility in Ethanol | Soluble |
N6-Cyclopentyl-9-methyladenine (N-0840) represents a distinct class of non-nucleoside adenosine receptor antagonists. Its structure-activity relationships (SAR) and receptor selectivity profile differ markedly from classical adenosine ligands:
Structural Comparisons:
Receptor Selectivity:
N-0840 exhibits >100-fold selectivity for A₁ adenosine receptors (ADORA1) over A₂ₐ subtypes [5] [6]:
This contrasts with DPMA (A₂ₐ-selective agonist) and CPA (A₁/A₃ agonist), highlighting N-0840’s unique A₁ selectivity among N⁶-modified compounds [3].
Functional Activity:
In systems with high A₁ receptor expression (>3 pmol/mg protein), N-0840 demonstrates inverse agonism—suppressing basal receptor activity—unlike neutral antagonists like DPCPX [8]. This property is leveraged in studies of constitutive adenosine receptor signaling.
Table 3: Selectivity Profile Across Adenosine Receptors
Ligand | A₁ Affinity (Kᵢ/KB) | A₂ₐ Affinity | A₃ Affinity | Primary Activity |
---|---|---|---|---|
N-0840 | 0.5–1.3 μM | 5–25 μM | Not reported | A₁ antagonist/inverse agonist |
CPA (N⁶-cyclopentyladenosine) | 0.6–2.3 nM | >1,000 nM | 20–30 nM | A₁/A₃ agonist |
CGS21680 | >1,000 nM | 15–70 nM | >1,000 nM | A₂ₐ agonist |
DPCPX (8-cyclopentyl-1,3-dipropylxanthine) | 0.2–0.8 nM | 50–200 nM | >1,000 nM | A₁ antagonist |
Stereochemical Considerations:
Unlike N⁶-(R/S)-phenylisopropyladenosines (exhibiting stereoselective A₁ binding), N-0840’s symmetric cyclopentyl group confers no stereoisomers—simplifying synthetic and pharmacological characterization [6].
Table 4: Standardized Synonyms for N6-Cyclopentyl-9-methyladenine
Synonym | Source/Context |
---|---|
N-0840 | Pharmacological literature |
Lopac-N-154 | Commercial catalog (Sigma-Aldrich) |
109292-91-3 | CAS Registry |
CHEMBL48278 | ChEMBL Database |
N(6)-Cyclopentyl-9-methyladenine | IUPAC variant |
Cyclopentyl-(9-methyl-9H-purin-6-yl)-amine | Chemical databases |
SCHEMBL1322040 | ChemSpider/SureChEMBL |
ZINC5203 | ZINC Database |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7